4-Bromo-1-(oxetan-3-ylmethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(oxetan-3-ylmethyl)-1H-pyrazole is a heterocyclic compound that contains both a bromine atom and an oxetane ring
Preparation Methods
The synthesis of 4-Bromo-1-(oxetan-3-ylmethyl)-1H-pyrazole typically involves the reaction of a brominated pyrazole with an oxetane derivative. One common synthetic route includes the Suzuki–Miyaura cross-coupling reaction, where a brominated pyrazole is reacted with boronic acids to yield the desired product . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dioxane .
Chemical Reactions Analysis
4-Bromo-1-(oxetan-3-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: As mentioned, the Suzuki–Miyaura cross-coupling reaction is a common method to synthesize derivatives of this compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-(oxetan-3-ylmethyl)-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-1-(oxetan-3-ylmethyl)-1H-pyrazole exerts its effects is related to its ability to interact with specific molecular targets. The oxetane ring and bromine atom can participate in various chemical interactions, influencing the compound’s reactivity and binding properties . These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
4-Bromo-1-(oxetan-3-ylmethyl)-1H-pyrazole can be compared to other similar compounds such as:
4-Bromo-1-(oxetan-3-yl)-1H-imidazol-2-amine: This compound also contains a bromine atom and an oxetane ring but differs in the heterocyclic core.
Azetidine and Oxetane Derivatives: These compounds share the oxetane ring but have different substituents and heterocyclic cores.
The uniqueness of this compound lies in its specific combination of the pyrazole ring, bromine atom, and oxetane ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-1-(oxetan-3-ylmethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-7-1-9-10(3-7)2-6-4-11-5-6/h1,3,6H,2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQVQTCNEMZEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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